molecular formula C18H25NOS B2594161 N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide CAS No. 2097898-49-0

N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide

Cat. No.: B2594161
CAS No.: 2097898-49-0
M. Wt: 303.46
InChI Key: MOJXKVDKIQIPKA-UHFFFAOYSA-N
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Description

“N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide” is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure features a cyclohexyl ring with a methylidene group, a phenyl ring with an isopropylthio group, and an acetamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide” typically involves multiple steps:

    Formation of the cyclohexyl ring: Starting from a suitable cyclohexane derivative, a methylidene group is introduced through a reaction such as a Wittig reaction.

    Introduction of the phenyl ring: The phenyl ring with an isopropylthio group can be synthesized separately and then attached to the cyclohexyl ring via a coupling reaction.

    Formation of the acetamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide” would depend on its specific interactions with molecular targets. Potential pathways could involve binding to proteins or enzymes, altering their activity, or interacting with cellular membranes.

Comparison with Similar Compounds

Similar compounds might include other acetamide derivatives or compounds with similar structural features:

    N-(4-methylidenecyclohexyl)-2-phenylacetamide: Lacks the isopropylthio group.

    N-(4-methylidenecyclohexyl)-2-[4-(methylthio)phenyl]acetamide: Has a methylthio group instead of an isopropylthio group.

    N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]ethanamide: Has an ethanamide group instead of an acetamide group.

The uniqueness of “N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide” lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NOS/c1-13(2)21-17-10-6-15(7-11-17)12-18(20)19-16-8-4-14(3)5-9-16/h6-7,10-11,13,16H,3-5,8-9,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJXKVDKIQIPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCC(=C)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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